molecular formula C18H18N4S2 B12840312 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine

1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine

Cat. No.: B12840312
M. Wt: 354.5 g/mol
InChI Key: CPOBTYJRKAJERX-CLFAGFIQSA-N
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Description

1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes two benzo[d]thiazole rings connected via a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine typically involves the condensation of 3-ethylbenzo[d]thiazol-2(3H)-ylidene with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. Catalysts like acetic acid or p-toluenesulfonic acid may be used to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzo[d]thiazole rings can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Halogenated or nitrated benzo[d]thiazole derivatives.

Scientific Research Applications

1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine can be compared with other benzo[d]thiazole derivatives, such as:

    3-Ethylbenzo[d]thiazol-2(3H)-imine: Similar in structure but lacks the hydrazine linkage, resulting in different chemical and biological properties.

    2-Aminobenzo[d]thiazole: Contains an amino group instead of the hydrazine linkage, leading to different reactivity and applications.

    Benzothiazole: The parent compound, which serves as a precursor for various derivatives, including this compound.

The uniqueness of this compound lies in its dual benzo[d]thiazole rings connected via a hydrazine linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C18H18N4S2

Molecular Weight

354.5 g/mol

IUPAC Name

(Z)-3-ethyl-N-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine

InChI

InChI=1S/C18H18N4S2/c1-3-21-13-9-5-7-11-15(13)23-17(21)19-20-18-22(4-2)14-10-6-8-12-16(14)24-18/h5-12H,3-4H2,1-2H3/b19-17-,20-18-

InChI Key

CPOBTYJRKAJERX-CLFAGFIQSA-N

Isomeric SMILES

CCN1/C(=N/N=C/2\SC3=CC=CC=C3N2CC)/SC4=CC=CC=C14

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)CC

Origin of Product

United States

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